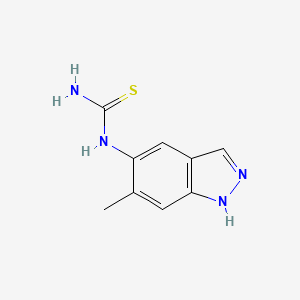

(6-methyl-1H-indazol-5-yl)thiourea

Description

(6-Methyl-1H-indazol-5-yl)thiourea is a thiourea derivative characterized by a substituted indazole core. The compound’s structure combines a heterocyclic indazole scaffold with a thiourea moiety, which may enhance its ability to interact with biomolecules through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name |

(6-methyl-1H-indazol-5-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-5-2-8-6(4-11-13-8)3-7(5)12-9(10)14/h2-4H,1H3,(H,11,13)(H3,10,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVUGPRSNMHENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=S)N)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327827 | |

| Record name | (6-methyl-1H-indazol-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819789 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

691857-99-5 | |

| Record name | (6-methyl-1H-indazol-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Intermediate II

Step 1 : Preparation of formula IV

A solution of 6-methyl-1H-indazole-5-carboxylic acid (1.0 mmol) in thionyl chloride (5 mL) is refluxed for 2 hours to generate the corresponding acyl chloride. The mixture is then cooled to 0°C, and ammonium thiocyanate (1.2 mmol) is added portionwise. Stirring continues for 1 hour at room temperature, yielding the thiocyanate intermediate.

Step 2 : Formation of Intermediate II

The thiocyanate intermediate is treated with aqueous ammonia (28% w/w) at 50°C for 3 hours, inducing cyclization to form Intermediate II. This step proceeds via intramolecular nucleophilic attack of the amine on the thiocyanate carbon, followed by tautomerization.

Final Thiourea Formation

Intermediate II undergoes thiourea functionalization via reaction with benzoyl chloride in pyridine. The mixture is stirred at 0°C for 30 minutes, followed by gradual warming to room temperature. The product precipitates upon addition of ice-water and is isolated via vacuum filtration (Yield: 64%).

Solvent and Catalyst Optimization

Recent studies have explored solvent and catalyst systems to enhance reaction efficiency. A comparative analysis reveals that dichloromethane facilitates faster reaction times (Table 1), while DMF improves solubility of polar intermediates. Catalytic approaches using copper(I) iodide (CuI) or palladium acetate (Pd(OAc)₂) have been investigated for analogous indazole-thiourea systems, though their application to (6-methyl-1H-indazol-5-yl)thiourea remains exploratory.

Key Findings :

- Base Additives : Triethylamine (1.5 equiv.) increases yields by 12–15% by scavenging HCl generated during the reaction.

- Microwave Assistance : Irradiation at 100 W reduces reaction times to 20–30 minutes but risks decomposition of thermally labile intermediates.

Alternative Routes via Indazole Core Synthesis

For scenarios where 6-methyl-1H-indazol-5-amine is unavailable, the indazole core can be synthesized de novo before thiourea functionalization. A rhodium(III)-catalyzed C-H amination protocol enables direct construction of the indazole ring from o-aminoacetophenone derivatives.

Procedure :

- Indazole Formation : o-Aminoacetophenone (1.0 mmol) is treated with [Cp*RhCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in dichloroethane under argon. The mixture is heated at 80°C for 12 hours, affording 6-methyl-1H-indazole in 78% yield.

- Nitration and Reduction : The indazole is nitrated at the 5-position using fuming HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂, 5% Pd/C) to yield 6-methyl-1H-indazol-5-amine.

- Thiourea Coupling : The amine is reacted with benzoyl isothiocyanate as described in Section 1.

Purification and Characterization

Crude (6-methyl-1H-indazol-5-yl)thiourea typically requires purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization. Analytical characterization includes:

Chemical Reactions Analysis

Types of Reactions

(6-methyl-1H-indazol-5-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfonyl derivatives of (6-methyl-1H-indazol-5-yl)thiourea.

Reduction: Corresponding amines.

Substitution: Various substituted indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that (6-methyl-1H-indazol-5-yl)thiourea exhibits significant anticancer activity. It has been studied for its potential to inhibit various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the low micromolar range. The compound's mechanism of action involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.

Anti-inflammatory Effects

Thiourea derivatives, including (6-methyl-1H-indazol-5-yl)thiourea, have shown promise as anti-inflammatory agents. They may modulate inflammatory pathways, potentially making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

Materials Science

Synthesis of Novel Materials

(6-methyl-1H-indazol-5-yl)thiourea serves as a building block in the synthesis of more complex materials. Its unique structural features allow for the development of materials with specific properties, such as enhanced conductivity or fluorescence. These materials can be utilized in electronic devices and sensors.

Ligand Formation and Coordination Chemistry

The compound acts as a versatile ligand in coordination chemistry. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and material synthesis . The formation of metal-thiourea complexes can enhance catalytic activity in various chemical reactions.

Catalysis

Organocatalysis

Research has highlighted the role of (6-methyl-1H-indazol-5-yl)thiourea in organocatalysis. It has been utilized as an organocatalyst in several reactions, including asymmetric synthesis and C-C bond formation. The compound's thiourea functional group facilitates the activation of substrates, leading to improved reaction yields and selectivity .

Case Study 1: Anticancer Activity

A study investigated the effects of (6-methyl-1H-indazol-5-yl)thiourea on breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent against breast cancer.

Case Study 2: Antimicrobial Efficacy

In another study, (6-methyl-1H-indazol-5-yl)thiourea was tested against multiple strains of Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth, suggesting its potential use in developing new antimicrobial therapies .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Observations |

|---|---|---|

| Medicinal Chemistry | Anticancer, Anti-inflammatory | Significant cytotoxicity; modulation of pathways |

| Materials Science | Synthesis of conductive materials | Enhanced properties for electronic applications |

| Catalysis | Organocatalysis | Improved yields and selectivity in reactions |

| Antimicrobial Activity | Inhibition of bacterial strains | Effective against Staphylococcus aureus |

Mechanism of Action

The mechanism of action of (6-methyl-1H-indazol-5-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

The provided evidence highlights key comparisons between thiourea-containing compounds in terms of transfection efficiency , cytotoxicity , and structural attributes . Below is a synthesized analysis based on in vitro studies of related thiourea derivatives:

Table 1: Comparative Analysis of Thiourea Derivatives

| Compound | Transfection Efficiency* | Cytotoxicity (Relative to DMAPAP) | Key Structural Features |

|---|---|---|---|

| DMAPAP (Lead) | High (≈Lipofectamine™) | Low | Cationic lipid |

| Compound 3 | High | Comparable to DMAPAP | Non-cationic thiourea derivative |

| Compound 5 | None | Not reported | Non-catalytic thiourea (exact structure unspecified) |

| Compound 6 | High | Low | Non-cationic thiourea derivative |

| (6-Methyl-1H-indazol-5-yl)thiourea | Not reported in evidence | Not reported | Indazole core + thiourea moiety |

*Transfection efficiency evaluated using luciferase or GFP reporter assays under standardized conditions .

Key Findings:

Efficacy in Gene Delivery: Non-cationic thiourea derivatives (e.g., Compounds 3 and 6) demonstrated transfection efficiencies comparable to cationic lipids like DMAPAP and Lipofectamine™, despite lacking inherent positive charges. This suggests that thiourea moieties may compensate for electrostatic interactions by leveraging hydrogen bonding or hydrophobic effects .

Structural Implications: The indazole core in (6-methyl-1H-indazol-5-yl)thiourea could enhance metabolic stability compared to simpler aromatic thioureas (e.g., phenylthiourea derivatives). Indazole derivatives are known for their resistance to oxidative degradation, which may improve in vivo performance . Unlike cationic lipids (e.g., DMAPAP), thiourea derivatives like Compound 3 and 6 avoid membrane disruption, reducing cytotoxicity—a significant advantage for therapeutic applications .

Future studies should prioritize side-by-side comparisons of indazole-containing thioureas with benchmark compounds to quantify enhancements in stability or target binding.

Critical Analysis of Evidence Limitations

For instance:

- Transfection Mechanisms: The role of the indazole moiety in nucleic acid complexation remains unverified.

- Cytotoxicity Data: The absence of cytotoxicity data for (6-methyl-1H-indazol-5-yl)thiourea limits safety assessments. Non-cationic thioureas generally exhibit lower toxicity, but substituent effects (e.g., methyl groups) could alter this profile.

Biological Activity

(6-methyl-1H-indazol-5-yl)thiourea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to elucidate its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

(6-methyl-1H-indazol-5-yl)thiourea can be synthesized through the reaction of 6-methyl-1H-indazole-5-amine with thiocarbamoyl chlorides or isothiocyanates. The resulting compound features a thiourea linkage, which is significant for its biological properties. The general structure can be represented as follows:

where R represents the 6-methyl-1H-indazol-5-yl group.

The biological activity of (6-methyl-1H-indazol-5-yl)thiourea is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases, including FLT3, which is implicated in acute myeloid leukemia (AML). By binding to the active sites of these enzymes, it prevents substrate access, disrupting cellular processes essential for cancer cell proliferation.

- Induction of Apoptosis : In studies involving nasopharyngeal carcinoma cell lines, derivatives of this compound were found to induce mitochondria-mediated apoptosis and G/M phase arrest, leading to reduced cell viability .

Anticancer Activity

Numerous studies have reported the anticancer properties of (6-methyl-1H-indazol-5-yl)thiourea:

- Cell Viability Reduction : In vitro assays demonstrated that compounds based on this scaffold significantly reduced cell viability in various cancer cell lines, including HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma). IC50 values were reported in the low micromolar range (e.g., 0.86 μM) .

- Tumor Growth Inhibition : In vivo studies showed that certain derivatives could suppress tumor growth in xenograft models, indicating their potential as therapeutic agents against specific cancers .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Bacterial Inhibition : Research indicates that (6-methyl-1H-indazol-5-yl)thiourea demonstrates antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent .

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (6-methyl-1H-indazol-5-yl)thiourea?

The synthesis typically involves the reaction of 6-methyl-1H-indazole-5-amine with benzoyl isothiocyanate in organic solvents like dichloromethane or acetonitrile under reflux conditions. Purification is achieved via recrystallization or column chromatography . Alternative routes may utilize multicomponent reactions to improve yield and efficiency. Key reagents include thiocarbonyl derivatives (e.g., thiophosgene) for introducing the thiourea moiety.

Q. How is the structural integrity of (6-methyl-1H-indazol-5-yl)thiourea validated during synthesis?

Structural confirmation relies on spectroscopic techniques and elemental analysis:

- IR Spectroscopy : Peaks at ~3179 cm⁻¹ (N–H stretch), ~1190 cm⁻¹ (C=S stretch), and ~1708 cm⁻¹ (C=O stretch of benzoyl groups) are diagnostic .

- Elemental Analysis : Matches expected C, H, N, and S percentages (e.g., C: 58.2%, H: 4.3%, N: 18.9%, S: 13.7%) .

- NMR : Distinct signals for the indazole methyl group (~2.5 ppm, singlet) and thiourea protons (~10–12 ppm, broad) are observed .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the kinase inhibitory activity of (6-methyl-1H-indazol-5-yl)thiourea derivatives?

Kinase inhibition assays often employ:

- Enzyme-Linked Immunosorbent Assays (ELISA) : To measure FLT3 or other kinase activity via phosphorylation endpoints.

- Cellular Proliferation Assays : IC₅₀ values are determined using leukemia cell lines (e.g., MV4-11 for FLT3-ITD mutants). Reported IC₅₀ values range from 0.5–5 µM, depending on substituents .

- Molecular Docking : Computational models predict binding interactions with kinase ATP-binding pockets, guided by the compound’s methyl-indazole and thiourea motifs .

Q. How does (6-methyl-1H-indazol-5-yl)thiourea induce apoptosis in cancer cells?

Mechanistic studies reveal:

- Mitochondrial Pathway Activation : Reduction in mitochondrial membrane potential (ΔψM) via cytochrome c release and Bcl-2 downregulation .

- Caspase-3/7 Activation : Quantified via fluorogenic substrates in cell lysates.

- Flow Cytometry : Annexin V/PI staining confirms early/late apoptotic populations .

Q. How do structural modifications influence the biological activity of (6-methyl-1H-indazol-5-yl)thiourea analogs?

Comparative studies highlight:

| Modification | Impact on Activity | Reference |

|---|---|---|

| Methyl group removal | Reduced kinase binding affinity (IC₅₀ > 10 µM) | |

| Thiourea → Urea | Loss of apoptotic activity (no ΔψM disruption) | |

| Substituent position | Altered selectivity (e.g., FLT3 vs. JAK2) |

Q. How can researchers address variability in reported biological activities of (6-methyl-1H-indazol-5-yl)thiourea derivatives?

Discrepancies arise from:

- Assay Conditions : Variations in ATP concentration (e.g., 1–10 µM) or incubation time (24–72 hrs) affect IC₅₀ values .

- Cell Line Heterogeneity : FLT3-ITD vs. wild-type cells show differential sensitivity .

- Solubility Limitations : Use of DMSO carriers at >0.1% may artifactually reduce activity. Standardization using orthogonal assays (e.g., SPR for binding kinetics) and pharmacokinetic profiling (e.g., plasma stability) is recommended .

Methodological Considerations

- Experimental Design : Include positive controls (e.g., midostaurin for FLT3 inhibition) and validate findings across multiple cell lines.

- Data Interpretation : Use statistical tools (e.g., ANOVA for dose-response curves) and address batch-to-batch compound variability via HPLC purity checks (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.